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molecular formula C6H7NO3 B047306 Ethyl oxazole-5-carboxylate CAS No. 118994-89-1

Ethyl oxazole-5-carboxylate

Cat. No. B047306
M. Wt: 141.12 g/mol
InChI Key: KRMORCCAHXFIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102668B2

Procedure details

Toluenesulfonylmethyl isocyanide (TosMIc) (12.31 g, 1 wt, 1 eq) is dissolved in DCM (61.6 ml, 5 vols) at 0° C. under N2. In a separate vessel, ethyl glyoxylate (50 wt % solution in toluene, 20.6 g, 20.0 ml, 1.67 wt) is diluted with DCM (61.6 ml, 5 vols) under N2 and DBU (12.48 g, 12.35 ml, 1.3 eq, 1.01 wt) is added resulting in a purple solution. The second solution is added to the TosMIc solution over 1 hr, maintaining temperature at 0° C., then checked by HPLC for completion after a further 20 mins. The reaction is quenched by slow addition of 2M HCl (10 vols, 123 ml) and the DCM layer separated. The aqueous layer is re-extracted with DCM (5 vols, 61.6 ml), and the combined organics dried over Na2SO4, then evaporated on Buchi, 25° C., 100 mbar to remove DCM and toluene. Distilled at 12 mbar, jacket temperature 105° C., vapour temperature 60-80° C. to afford ethyl oxazole-5-carboxylate as a colourless oil.
Name
Toluenesulfonylmethyl isocyanide
Quantity
12.31 g
Type
reactant
Reaction Step One
Name
Quantity
61.6 mL
Type
solvent
Reaction Step One
Name
ethyl glyoxylate
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
61.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.35 mL
Type
reactant
Reaction Step Three
Name
TosMIc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=CC=1.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[O:16].C1CCN2C(=NCCC2)CC1>C(Cl)Cl>[O:16]1[C:15]([C:14]([O:18][CH2:19][CH3:20])=[O:17])=[CH:10][N:11]=[CH:12]1

Inputs

Step One
Name
Toluenesulfonylmethyl isocyanide
Quantity
12.31 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
61.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ethyl glyoxylate
Quantity
20 mL
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
61.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
12.35 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
TosMIc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a purple solution
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by slow addition of 2M HCl (10 vols, 123 ml)
CUSTOM
Type
CUSTOM
Details
the DCM layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is re-extracted with DCM (5 vols, 61.6 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated on Buchi, 25° C., 100 mbar
CUSTOM
Type
CUSTOM
Details
to remove DCM and toluene
DISTILLATION
Type
DISTILLATION
Details
Distilled at 12 mbar, jacket temperature 105° C.
CUSTOM
Type
CUSTOM
Details
temperature 60-80° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C=NC=C1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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